N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-bromophenyl group. The benzamide moiety at position 2 is modified with a 4-(ethylsulfonyl) substituent.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)14-9-5-11(6-10-14)15(22)19-17-21-20-16(25-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHPUTMFVQLWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-bromobenzohydrazide can react with ethyl chloroformate to form the corresponding ethyl ester, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.
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Amidation: : The final step involves the coupling of the sulfonylated oxadiazole with 4-aminobenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, which can be converted to sulfone or sulfoxide derivatives under appropriate conditions.
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Reduction: : The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) for selective reductions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is its anticancer properties. Research indicates that compounds based on the 1,3,4-oxadiazole scaffold exhibit notable antitumor activity.
Structure-Activity Relationship Studies
Studies have demonstrated that modifications to the oxadiazole structure can enhance anticancer efficacy. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the oxadiazole ring significantly influenced biological activity .
Antimicrobial Properties
Emerging studies suggest that this compound may also possess antimicrobial activity. The oxadiazole moiety is known for its broad-spectrum antimicrobial properties.
In Vitro Studies
In vitro assays have indicated that certain derivatives show significant antibacterial and antifungal activities against various pathogens. These findings highlight the potential of this compound in developing new antimicrobial agents .
Enzyme Inhibition
Another promising application is the inhibition of specific enzymes relevant in disease pathology.
α-Glucosidase Inhibition
Research has shown that related compounds can act as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption . This suggests that this compound could be explored for antidiabetic therapies.
Experimental Models
Various experimental models have been employed to evaluate the efficacy of this compound:
- Cell Line Studies : Cancer cell lines treated with this compound demonstrated reduced viability and increased apoptosis compared to controls.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Histone deacetylase inhibition |
| HeLa (Cervical) | 10 | Kinase inhibition |
In Vivo Studies
Animal models have further validated the anticancer effects observed in vitro. Tumor-bearing mice treated with the compound showed significant tumor regression compared to untreated groups .
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Features and Reported Activities of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
- Sulfonyl/Sulfamoyl Groups : The ethylsulfonyl group in the target compound may increase solubility compared to bulkier sulfamoyl groups (e.g., LMM5), which could influence target binding .
- Heterocyclic Variations : Thiophene or tetrahydronaphthalenyl substituents (e.g., Compound 26, Compound 7) demonstrate the scaffold’s adaptability for diverse targets .
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and an ethylsulfonyl-substituted benzamide moiety. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including:
- Anticancer Activity : Compounds like this compound have been linked to antiproliferative effects against various cancer cell lines. Studies on similar oxadiazole derivatives suggest that modifications to the substituents can enhance their anticancer properties .
- Antimicrobial Activity : The oxadiazole scaffold has also been associated with antimicrobial properties. Research on structurally related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- Antiproliferative Studies : A study on derivatives of 1,2,5-oxadiazole demonstrated promising antiproliferative activity against various cancer cell lines. Although this compound has not been specifically evaluated in this context, its structural analogs show significant promise.
- SAR Analysis : A structure-activity relationship study indicated that specific substitutions on the oxadiazole ring could enhance biological activity. For example, the presence of electron-withdrawing groups has been shown to improve the efficacy of similar compounds against cancer cells .
Table 1: Comparison of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including cyclization of hydrazides with carboxylic acid derivatives and sulfonylation. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or PPA) .
- Step 2 : Introduction of the ethylsulfonyl group via sulfonylation with ethylsulfonyl chloride in dichloromethane (DCM) under controlled pH (~7–8) .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature (0–25°C for sulfonylation), and reaction time (monitored via TLC). Catalysts like pyridine improve acyl chloride activation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., 4-bromophenyl vs. ethylsulfonyl groups) .
- Mass Spectrometry : ESI-MS or APCI-MS validates molecular weight (e.g., m/z 463.3 [M+H]⁺) .
- HPLC : Retention time and peak symmetry (e.g., 95–99% purity with C18 columns) ensure batch consistency .
Q. How is the compound’s biological activity evaluated in preliminary assays?
- In vitro antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7) assess IC₅₀ values, with comparisons to controls like doxorubicin .
- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC inhibition) quantify activity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent analysis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate target binding. Ethylsulfonyl enhances solubility but may reduce membrane permeability compared to morpholine sulfonamides .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like HDAC or COX-2. For example, the oxadiazole ring’s π-π stacking with hydrophobic pockets improves affinity .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., ATP-based viability assays vs. colorimetric methods) to address IC₅₀ variability .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain divergent results .
- Metabolic stability testing : LC-MS/MS evaluates hepatic microsome degradation (e.g., t₁/₂ in mouse liver S9 fractions), which impacts in vivo vs. in vitro efficacy .
Q. How is the synthetic route scaled for structure diversification without compromising yield?
- Parallel synthesis : Employ automated platforms (e.g., Chemspeed) to screen 10–20 analogs by varying aryl substituents and sulfonamide groups .
- Microwave-assisted cyclization : Reduce oxadiazole formation time from 18 hours to 30 minutes, maintaining >85% yield .
- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity for SAR libraries .
Q. What mechanistic insights explain its selectivity for bacterial vs. mammalian targets?
- Target profiling : MALDI-TOF identifies binding partners (e.g., bacterial dihydrofolate reductase vs. human DHFR), leveraging the 4-bromophenyl group’s steric bulk to avoid mammalian off-targets .
- Membrane permeability : LogP calculations (e.g., 2.8 via ChemAxon) suggest moderate hydrophobicity, favoring Gram-positive bacteria with thicker peptidoglycan layers .
Methodological Notes
- Contradictions : Variability in antimicrobial activity (e.g., MIC ranges from 2–64 µg/mL) may stem from assay conditions (e.g., broth media vs. agar diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
